molecular formula C9H13ClO B15214475 2-(1-Chloro-2-methylpropyl)-5-methylfuran CAS No. 917769-50-7

2-(1-Chloro-2-methylpropyl)-5-methylfuran

Cat. No.: B15214475
CAS No.: 917769-50-7
M. Wt: 172.65 g/mol
InChI Key: CFDMKRJAGKCSOO-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropyl)-5-methylfuran ( 917769-50-7) is a furan-based organic compound with a molecular formula of C9H13ClO and a molecular weight of 172.65 g/mol . This chemical features a chlorinated side chain, a structural motif that is often explored in various research applications. Furan and benzofuran derivatives are widely investigated in scientific research for their potential pharmacological properties, serving as key intermediates in medicinal chemistry and as core structures in the development of novel bioactive molecules . The presence of both the furan ring and a reactive chloro-alkyl group makes this compound a valuable building block for organic synthesis, particularly in the construction of more complex molecular architectures. Researchers may utilize it in the development of new compounds for testing in various biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

917769-50-7

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-(1-chloro-2-methylpropyl)-5-methylfuran

InChI

InChI=1S/C9H13ClO/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9H,1-3H3

InChI Key

CFDMKRJAGKCSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(C)C)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Construction of 2 1 Chloro 2 Methylpropyl 5 Methylfuran

Precursor Synthesis and Regioselective Functionalization Approaches

The construction of 2-(1-Chloro-2-methylpropyl)-5-methylfuran necessitates a strategic approach, beginning with the synthesis of its core components and the regioselective introduction of its distinct functional groups. This involves the formation of the 5-methylfuran scaffold, the attachment of the branched alkyl moiety, and the stereoselective chlorination of the side chain.

Synthesis of 5-Methylfuran Scaffolds via Established and Novel Routes

The 5-methylfuran core is a foundational component of the target molecule. Its synthesis can be achieved through both classical organic reactions and modern, sustainable methodologies.

Established Routes: One of the most prominent and historically significant methods for furan (B31954) synthesis is the Paal-Knorr synthesis . wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. wikipedia.orguobaghdad.edu.iq The versatility of this method allows for the preparation of various substituted furans, provided the corresponding 1,4-diketone is accessible. organic-chemistry.org Other established routes include the Fiest-Bénary synthesis , which proceeds via the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine (B92270). pharmaguideline.comresearchgate.net

Novel Routes: In recent years, significant research has focused on the production of furanic compounds from renewable biomass, representing a more sustainable approach. eep1987.com 5-Methylfurfural (MF), a direct precursor to 5-methylfuran, can be produced in high yields from the dehydration of 6-deoxy sugars such as L-rhamnose, which is abundant in plants. researchgate.netmdpi.com This conversion can be catalyzed by various Lewis acids, including aluminum chloride (AlCl₃), in biphasic systems that enhance product extraction and yield. researchgate.netmdpi.com Similarly, fructose (B13574) and other carbohydrates derived from lignocellulosic biomass can be converted into furanic platforms. rsc.orgncsu.eduresearchgate.net Further diversification in furan synthesis comes from reactions involving other heterocyclic systems, such as the Diels-Alder cycloaddition of oxazoles with acetylenic dienophiles. pharmaguideline.com

Table 1: Comparison of Synthetic Routes to 5-Methylfuran Scaffolds
MethodStarting Material(s)Catalyst/ReagentsAdvantagesDisadvantages/Limitations
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsAcid catalyst (e.g., H₂SO₄, P₂O₅, TiCl₄)High versatility for substituted furans. wikipedia.orgorganic-chemistry.orgRequires synthesis of the 1,4-dicarbonyl precursor.
Biomass ConversionCarbohydrates (e.g., L-rhamnose, fructose)Lewis acids (e.g., AlCl₃), solid acid catalystsSustainable and renewable feedstock. researchgate.netmdpi.comMay require specific catalysts and separation processes.
Fiest-Bénary Synthesisα-Halo ketones, β-Dicarbonyl compoundsBase (e.g., ammonia, pyridine)Good for specific substitution patterns. pharmaguideline.comresearchgate.netLimited to available α-halo ketone and β-dicarbonyl precursors.
From Other HeterocyclesOxazoles, Acetylenic dienophilesHeatProvides a unique synthetic pathway. pharmaguideline.comSubstrate-specific, may have limited scope.

Methodologies for Introducing Branched Alkyl Moieties to Heteroaromatic Systems

Attaching the 2-methylpropyl (isobutyl) group to the 5-methylfuran ring is a critical step. The acid-sensitive nature of the furan ring presents a significant challenge for traditional electrophilic substitution methods.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic systems. However, its application to furan is often problematic due to the tendency of the furan ring to undergo polymerization in the presence of strong Lewis acids like aluminum chloride. pharmaguideline.comgoogle.com To circumvent this, milder catalysts such as phosphoric acid, boron trifluoride, or iron(III) oxide in combination with an iron halide can be employed, typically using an alkene or alkyl halide as the alkylating agent. pharmaguideline.comgoogle.com Recent studies have shown that FeCl₃ can effectively catalyze the alkylation of 2-substituted furans with alcohols. urfu.ru These reactions generally exhibit regioselectivity for the C2 or C5 position of the furan ring. pharmaguideline.com

Modern synthetic chemistry offers powerful alternatives through transition-metal-catalyzed C-H functionalization. This approach avoids the harsh, acidic conditions of Friedel-Crafts reactions and offers high regioselectivity. For instance, palladium-catalyzed α-alkylation of furans using alkyl iodides has been developed as a direct method for introducing alkyl chains. nih.gov Another advanced strategy is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which often utilizes iridium or other noble metal catalysts to alkylate methyl groups on heteroaromatic compounds using primary alcohols as the alkylating agents. nih.govorganic-chemistry.orgmdpi.com While developed for N-heterocycles, the principles can be adapted for other aromatic systems. Radical alkylation, such as in the Minisci reaction, provides another pathway that is effective for heteroaromatic compounds where Friedel-Crafts alkylation fails. acs.org

Table 2: Methodologies for Alkylation of Furan Systems
MethodAlkylating AgentCatalyst/ReagentsRegioselectivityKey Features
Friedel-Crafts AlkylationAlkyl halides, Alkenes, AlcoholsMild Lewis acids (e.g., BF₃, FeCl₃, iron oxides)Typically C2/C5 positionProne to polymerization with strong acids; requires mild conditions for furans. pharmaguideline.comgoogle.comurfu.ru
Pd-Catalyzed C-H AlkylationAlkyl iodidesPalladium catalystα-position (C2/C5)Avoids strong acids; good functional group compatibility. nih.gov
Iridium-Catalyzed "Borrowing Hydrogen"Primary alcoholsIridium catalyst (e.g., [Cp*IrCl₂]₂)Side-chain alkylationEnvironmentally benign (water is the byproduct); atom-economical. organic-chemistry.orgmdpi.com
Radical Alkylation (Minisci-type)Radical precursors (e.g., alkyltrifluoroborates)Oxidant (e.g., Mn(OAc)₃)Varies with substrate and conditionsEffective for systems where electrophilic substitution fails. acs.org

Stereoselective Introduction of the Chlorine Atom at the Alkyl Chain

The final functionalization step on the precursor is the introduction of a chlorine atom at the C1 position of the 2-methylpropyl side chain, a position analogous to a benzylic site. This transformation creates a chiral center, making stereocontrol a key consideration.

A primary method for this type of chlorination is free radical halogenation . Reagents such as N-Chlorosuccinimide (NCS) are widely used for the selective chlorination of allylic and benzylic C-H bonds. researchgate.netdntb.gov.uaorganic-chemistry.org The reaction is typically initiated by ultraviolet (UV) light or a radical initiator like azobisisobutyronitrile (AIBN). mdpi.comgoogle.com This method is well-suited for targeting the carbon adjacent to the furan ring due to the resonance stabilization of the resulting radical intermediate. Other reagents, including sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions, can also achieve this transformation. researchgate.netgoogle.com

Achieving stereoselectivity in such a reaction is challenging, as standard radical chlorinations on prochiral substrates typically yield a racemic mixture. The stereochemical outcome can be influenced by factors such as the conformation of the substrate and the nature of the attacking radical. While methods for the highly stereoselective chlorination of specific substrates like cyclic alcohols have been developed rsc.org, achieving high enantioselectivity for the side-chain chlorination of an alkylfuran would likely require a specialized approach, such as the use of a chiral catalyst or a chiral auxiliary, which remains a complex synthetic problem.

Table 3: Reagents for Chlorination of Alkyl Side-Chains on Aromatic Systems
ReagentAbbreviationTypical SubstrateMechanismConditions
N-ChlorosuccinimideNCSBenzylic/Allylic C-H bondsFree RadicalUV light or radical initiator (e.g., AIBN). organic-chemistry.orgmdpi.com
Sulfuryl ChlorideSO₂Cl₂Benzylic/Allylic C-H bondsFree RadicalRadical initiator. researchgate.net
Trichloroisocyanuric AcidTCCAActivated C-H bonds (heterobenzylic)Polar or RadicalOften requires heat or specific solvents. nih.gov
Chlorine GasCl₂Alkyl side-chainsFree RadicalUV light irradiation. google.com

Targeted Synthetic Strategies for the Chloro-Methylpropyl Furan Framework

The assembly of the final this compound molecule can be envisioned through different strategic pathways, either by functionalizing a pre-formed furan ring or by constructing the ring from a precursor that already contains the halogenated side chain.

Direct Halogenation Protocols for Furan Derivatives

Direct halogenation of the furan ring itself is a well-known reaction, though it must be carefully controlled to be synthetically useful. Furan reacts with halogens like chlorine and bromine with high reactivity, often leading to polyhalogenated and decomposition products under standard conditions. pharmaguideline.comquimicaorganica.org To achieve selective monohalogenation, milder reagents and conditions are necessary. For example, using N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) at low temperatures can provide mono-halogenated furans. quimicaorganica.org The regioselectivity of this electrophilic substitution is governed by existing substituents. For a 2-alkyl-5-methylfuran, halogenation would be expected to occur at the remaining α-positions (C2 or C5), but since both are blocked, substitution would target the β-positions (C3 or C4). This pathway is generally less relevant for the synthesis of the target molecule, where chlorination is on the side chain. However, understanding ring halogenation is crucial to anticipate potential side reactions during the side-chain chlorination step.

Cyclization and Rearrangement Reactions Incorporating Halogenated Precursors

An alternative and potentially more convergent strategy involves constructing the furan ring from precursors that already contain the required 1-chloro-2-methylpropyl moiety. This approach internalizes the halogenation step within the synthesis of the starting materials.

Several classical furan syntheses can be adapted for this purpose. For example, a Paal-Knorr synthesis could be employed, starting from a 1,4-diketone that bears the halogenated side chain. wikipedia.orgorganic-chemistry.org The viability of this route would depend on the stability of the C-Cl bond under the acidic cyclization and dehydration conditions.

Another approach is the Fiest-Bénary synthesis , which involves the condensation of an α-halo ketone with a β-dicarbonyl compound. pharmaguideline.com A synthetic design could feature the 1-chloro-2-methylpropyl group on one of these precursors, leading directly to a furan framework with the desired side chain.

More advanced methods include metal-catalyzed cycloisomerization reactions. For instance, gold-catalyzed cycloisomerizations of haloallenyl ketones have been shown to produce 3-halofurans through a 1,2-halogen migration pathway. nih.gov While the substitution pattern differs from the target molecule, it highlights the principle of using halogenated precursors in cyclization reactions to build complex furan derivatives. nih.gov Similarly, rearrangement reactions, such as the Pummerer-type rearrangement of dihydrothiophenes using NCS, can rapidly generate highly substituted furans. nih.gov These strategies offer powerful routes to complex heterocyclic structures by embedding the halogen within the building blocks prior to the ring-forming step.

Cross-Coupling and Functionalization Reactions on Furan Substrates

A key transformation in the synthesis of this compound is the introduction of the isobutyryl group onto the 2-methylfuran (B129897) core. This is effectively achieved through a Friedel-Crafts acylation reaction, a classic example of electrophilic aromatic substitution. In this reaction, 2-methylfuran acts as the nucleophilic aromatic substrate, and an acylating agent, such as isobutyryl chloride, provides the electrophilic acyl cation.

The reaction is typically carried out in the presence of a Lewis acid catalyst, which activates the acylating agent. The 2-position of the furan ring is the most nucleophilic and, therefore, the preferred site of acylation, leading to the formation of 2-isobutyryl-5-methylfuran (B3166068). The general reaction is depicted below:

Scheme 1: Friedel-Crafts Acylation of 2-methylfuran

This acylation step is a crucial C-C bond-forming reaction that establishes the carbon skeleton of the side chain. The choice of catalyst and reaction conditions is critical to maximize the yield of the desired product and minimize potential side reactions, such as polymerization of the furan ring, which is sensitive to strong acids.

Following the successful acylation, the synthetic sequence proceeds with the reduction of the ketone functionality to a secondary alcohol. This can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the desired selectivity and the presence of other functional groups in the molecule. This reduction step transforms the 2-isobutyryl-5-methylfuran into 1-(5-methylfuran-2-yl)-2-methylpropan-1-ol.

The final step in this synthetic strategy is the conversion of the secondary alcohol to the corresponding alkyl chloride. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This substitution reaction proceeds via the formation of a good leaving group from the alcohol, which is then displaced by a chloride ion. This transformation yields the target compound, this compound.

Catalytic Systems and Mechanistic Principles in Furan Synthesis

The successful synthesis of this compound relies on the careful selection and optimization of catalytic systems for each step of the reaction sequence. The mechanistic principles underlying these catalytic processes are fundamental to achieving high yields and selectivity.

Role of Transition Metal Catalysis in Furan Formation and Modification

In the context of the proposed synthesis, transition metal catalysis, particularly in the form of Lewis acids, plays a pivotal role in the initial Friedel-Crafts acylation step. Lewis acids, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂), are commonly employed to activate the isobutyryl chloride. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the generation of the acylium ion, which is the key electrophile in the reaction.

The mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, which then reacts with the electron-rich furan ring. A sigma complex is formed as an intermediate, and subsequent deprotonation restores the aromaticity of the furan ring, yielding the acylated product. The choice of the transition metal catalyst can influence the reaction rate and selectivity, and milder Lewis acids may be preferred to avoid degradation of the acid-sensitive furan ring.

The following table summarizes some common Lewis acid catalysts used in Friedel-Crafts acylation reactions:

CatalystActivityTypical Conditions
AlCl₃HighAnhydrous, inert solvent
FeCl₃ModerateAnhydrous, inert solvent
ZnCl₂MildAnhydrous, inert solvent
SnCl₄ModerateAnhydrous, inert solvent

Organic Catalysis and Photoredox Systems for C-Cl Bond Formation

While traditional methods for converting alcohols to alkyl chlorides involve stoichiometric inorganic reagents like SOCl₂ or PCl₃, modern synthetic chemistry has seen the emergence of organic catalysis and photoredox systems for C-Cl bond formation. These methods can offer milder reaction conditions and greater functional group tolerance.

For the chlorination of 1-(5-methylfuran-2-yl)-2-methylpropan-1-ol, an organocatalytic approach could involve the use of a phosphine (B1218219) catalyst in combination with a chlorine source like N-chlorosuccinimide (NCS). The phosphine would activate the alcohol, facilitating its conversion to the alkyl chloride.

Photoredox catalysis offers another advanced strategy for C-Cl bond formation. In a hypothetical photoredox-mediated chlorination, a photocatalyst, upon excitation with visible light, could initiate a radical process. This could involve the generation of a chlorine radical from a suitable precursor, which then reacts with the substrate. While direct C-H chlorination of an alkylfuran precursor is a possibility, the chlorination of the alcohol intermediate is a more controlled and predictable transformation. These advanced catalytic systems represent a frontier in the synthesis of halogenated organic molecules, offering potential advantages in terms of sustainability and selectivity.

Optimization of Reaction Conditions for Enhanced Yield and Stereochemical Control

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the initial Friedel-Crafts acylation, key parameters to consider include the choice of Lewis acid catalyst, the stoichiometry of the reactants and catalyst, the reaction temperature, and the solvent. A careful balance must be struck to ensure efficient acylation while minimizing side reactions.

The reduction of the ketone intermediate to the alcohol presents an opportunity for stereochemical control. The target molecule contains a chiral center at the carbon bearing the chlorine atom. By employing a stereoselective reducing agent, it is possible to favor the formation of one enantiomer of the alcohol over the other. Chiral borane (B79455) reagents or catalytic asymmetric hydrogenation are powerful methods for achieving high enantioselectivity in ketone reductions. The choice of a suitable chiral catalyst or reagent would be guided by the specific steric and electronic properties of the 2-isobutyryl-5-methylfuran substrate. nih.govresearchgate.netbenthamdirect.com

Similarly, the subsequent chlorination of the alcohol can proceed with either inversion or retention of configuration at the chiral center, depending on the reaction mechanism. For example, the use of thionyl chloride in the presence of pyridine typically leads to inversion of stereochemistry (an Sₙ2 mechanism), whereas reaction with thionyl chloride in dioxane can favor retention of configuration. Therefore, by carefully selecting the reagents and conditions for both the reduction and chlorination steps, it is possible to control the absolute stereochemistry of the final product.

The following table outlines key parameters for optimization in the synthetic sequence:

Reaction StepKey Parameters for OptimizationDesired Outcome
Friedel-Crafts AcylationCatalyst, Solvent, Temperature, StoichiometryHigh yield of 2-isobutyryl-5-methylfuran
Ketone ReductionReducing agent, Chiral catalyst/auxiliary, TemperatureHigh yield and high enantioselectivity of the alcohol intermediate
Alcohol ChlorinationChlorinating agent, Solvent, TemperatureHigh yield and controlled stereochemical outcome (inversion or retention)

Advanced Isolation and Purification Techniques for Complex Organic Intermediates

The isolation and purification of the intermediates and the final product in the synthesis of this compound are critical for obtaining a compound of high purity. Given the potential for side reactions and the presence of residual reagents and catalysts, a combination of purification techniques is often necessary.

Following each reaction step, a standard work-up procedure would be employed to remove the bulk of the impurities. This typically involves quenching the reaction, followed by extraction with an organic solvent and washing with aqueous solutions to remove water-soluble byproducts and reagents.

For the purification of the furan-containing intermediates and the final halogenated product, column chromatography is a powerful and widely used technique. rsc.org Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often used to elute the compounds from the column based on their polarity.

Crystallization is another effective method for purifying solid compounds. esisresearch.orgrochester.edurochester.edu If the final product or one of the intermediates is a crystalline solid, it can be purified by dissolving it in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities in the solution. The choice of solvent is critical for successful crystallization.

For volatile compounds, distillation can be an effective purification method. Given that the final product is likely a liquid, vacuum distillation could be employed to purify it based on its boiling point. This technique is particularly useful for separating liquids with different volatilities.

Advanced purification techniques could also be considered. For example, preparative high-performance liquid chromatography (HPLC) can provide very high levels of purity, although it is often used for smaller scale purifications.

The purity of the isolated compounds would be assessed using analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Purification TechniquePrinciple of SeparationApplicability
ExtractionDifferential solubility in immiscible liquidsInitial work-up to remove bulk impurities
Column ChromatographyDifferential adsorption on a solid stationary phasePurification of intermediates and final product
CrystallizationDifference in solubility at different temperaturesPurification of solid intermediates or final product
DistillationDifference in boiling pointsPurification of liquid intermediates or final product

Chemical Reactivity and Mechanistic Investigations of 2 1 Chloro 2 Methylpropyl 5 Methylfuran

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions, often under milder conditions than those required for benzene (B151609). pearson.compearson.com The reactivity of the furan core in 2-(1-Chloro-2-methylpropyl)-5-methylfuran is significantly influenced by the two substituents: a methyl group at the C5 position and a 1-chloro-2-methylpropyl group at the C2 position. Both of these alkyl-based groups are generally considered electron-donating, thereby activating the furan ring towards electrophilic attack to a greater extent than unsubstituted furan.

Electrophilic attack on the furan ring preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate (the sigma complex) is better stabilized by resonance. quora.comquora.comchemicalbook.com In the case of this compound, both α-positions are already occupied. Therefore, electrophilic substitution must occur at one of the β-positions (C3 or C4).

The regiochemical outcome is determined by the directing effects of the existing substituents.

Alkyl Groups (Methyl and 1-Chloro-2-methylpropyl): Alkyl groups are electron-donating through an inductive effect and hyperconjugation. They act as activating groups and are ortho-, para- directors in benzene chemistry. In the furan ring system, they enhance the electron density of the entire ring and direct incoming electrophiles to the adjacent unoccupied positions. The C5-methyl group will activate the C4 position, while the C2-alkyl group will activate the C3 position.

Halogen Substituent (on the alkyl chain): The chlorine atom on the side chain is electron-withdrawing due to its electronegativity (inductive effect). This effect can slightly reduce the electron-donating ability of the 1-chloro-2-methylpropyl group compared to a simple alkyl group. However, this effect is transmitted through the sigma bonds of the alkyl chain and has a minor impact on the aromatic ring's electron density compared to the direct activating effect of the alkyl attachments.

The combined electronic influence of the C2 and C5 substituents enhances the nucleophilicity of the C3 and C4 positions. The C5-methyl group strongly activates the adjacent C4 position, while the C2-(1-chloro-2-methylpropyl) group activates the C3 position. Predicting the exact regioselectivity between C3 and C4 would require computational analysis, but both positions are significantly activated towards substitution.

Table 1: Expected Regioselectivity of Electrophilic Aromatic Substitution on the Furan Ring
SubstituentPositionElectronic Effect on Furan RingFavored Position for Electrophilic Attack
-CH3C5Activating, Electron-DonatingC4
-CH(Cl)CH(CH3)2C2Activating, Electron-Donating (net effect)C3

The kinetic and thermodynamic feasibility of electrophilic substitution on furan is linked to its aromatic character. Furan is aromatic, satisfying Hückel's rule with six π-electrons (four from the double bonds and two from an oxygen lone pair). youtube.com However, its resonance energy is significantly lower than that of benzene. chemicalbook.comyoutube.com This lower resonance energy implies that less energy is required to break the aromaticity during the formation of the intermediate sigma complex, making furan kinetically more reactive towards electrophiles than benzene. chemicalbook.comquora.com

Table 2: Resonance Energies of Aromatic Compounds
CompoundResonance Energy (kcal/mol)Relative Reactivity in EAS
Benzene~36Low
Thiophene~29 chemicalbook.comimperial.ac.ukIntermediate
Pyrrole~21High
Furan~16 youtube.comVery High

Furans are sensitive to strong acids and can undergo various acid-catalyzed transformations, including polymerization and ring-opening. nih.gov The initial step in these reactions is the protonation of the furan ring. Protonation is most favorable at the α-carbon (C2 or C5) because it leads to a resonance-stabilized oxocarbenium ion. acs.orgscite.ai For this compound, where the α-positions are blocked, protonation would occur at the more electron-rich β-positions (C3 or C4).

Following protonation, the resulting cation can be attacked by a nucleophile. In the presence of water, this can lead to the formation of furanols, which can then undergo acid-catalyzed ring-opening to yield dicarbonyl compounds. acs.orgrsc.org The high reactivity of furans under acidic conditions often leads to uncontrolled polymerization and the formation of resinous materials, which can be a significant competing side reaction during acid-catalyzed electrophilic substitutions. nih.gov

Nucleophilic Substitution Reactions at the Chloro-Alkyl Moiety

The 1-chloro-2-methylpropyl group provides a reactive center for nucleophilic substitution at the carbon atom bonded to the chlorine. This carbon is a secondary, chiral center adjacent to the furan ring.

Nucleophilic substitution at a secondary alkyl halide can proceed through either an SN1 or SN2 mechanism, with the preferred pathway depending on the substrate structure, nucleophile, leaving group, and solvent. masterorganicchemistry.comlibretexts.org

SN1 Pathway: This mechanism involves the formation of a carbocation intermediate. The secondary carbocation that would form upon the departure of the chloride ion from this compound would be directly adjacent to the furan ring. This furan-stabilized carbocation is analogous to a benzylic or allylic carbocation and is significantly stabilized by resonance, as the π-electrons of the furan ring can delocalize the positive charge. pearson.com This pronounced stabilization strongly favors the SN1 pathway. pharmaguideline.com Weak nucleophiles and polar protic solvents also promote the SN1 mechanism. libretexts.org

SN2 Pathway: This mechanism involves a single concerted step where the nucleophile attacks the carbon center as the leaving group departs. masterorganicchemistry.com This pathway is sensitive to steric hindrance. For the target molecule, the bulky isopropyl group and the furan ring itself would sterically hinder the backside attack required for an SN2 reaction. pharmaguideline.com This steric hindrance makes the SN2 pathway less favorable compared to the SN1 pathway.

Given the substantial resonance stabilization of the potential carbocation intermediate by the adjacent furan ring, the SN1 mechanism is the highly probable pathway for nucleophilic substitution on this compound.

Table 3: Comparison of Factors Favoring SN1 vs. SN2 for this compound
FactorAnalysis for the SubstrateFavored Pathway
Alkyl Halide StructureSecondary (2°)SN1 or SN2 possible
Carbocation StabilitySecondary, but highly resonance-stabilized by the furan ringStrongly favors SN1
Steric HindranceSignificant steric hindrance from the isopropyl group and furan ringDisfavors SN2
SolventPolar protic solvents (e.g., water, ethanol) would stabilize the carbocationFavors SN1
NucleophileWeak nucleophiles (e.g., H2O, ROH)Favors SN1

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the operative mechanism. The carbon atom bonded to chlorine in this compound is a stereocenter.

Outcome via SN1: If the reaction proceeds through the favored SN1 mechanism, the intermediate carbocation is trigonal planar and achiral. The incoming nucleophile can attack this planar intermediate from either face with approximately equal probability. libretexts.org Therefore, if the starting material were an enantiomerically pure sample (either R or S), the SN1 reaction would lead to a racemic mixture of the R and S products. organic-chemistry.orgchemistrysteps.com

Outcome via SN2: In the less likely event of an SN2 reaction, the mechanism dictates a backside attack by the nucleophile relative to the leaving group. This results in a complete inversion of the stereochemical configuration at the chiral center. embibe.comlibretexts.org For example, an (S)-enantiomer would yield an (R)-enantiomer.

If the substrate contained an additional, non-reacting stereocenter within the molecule, an SN1 reaction at the chloro-substituted carbon would result in the formation of a pair of diastereomers rather than enantiomers. chemistrysteps.com This is because the configuration of the new stereocenter would be randomized (R and S), while the configuration of the existing stereocenter would remain unchanged.

Reactivity with Specific Nucleophiles (e.g., phosphorus nucleophiles)

Detailed studies on the reaction of this compound with phosphorus nucleophiles, such as triphenylphosphine (B44618) or trialkyl phosphites, have not been specifically reported. Generally, alkyl halides can react with phosphorus nucleophiles. For instance, a reaction with triphenylphosphine would be expected to proceed via an SN2 mechanism, where the phosphorus atom attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a phosphonium (B103445) salt. The reaction rate and feasibility would be influenced by steric hindrance around the reaction center.

Reactant Potential Product Reaction Type
This compound[5-Methyl-2-(2-methyl-1-triphenylphosphoniopropyl)furan] chlorideNucleophilic Substitution (SN2)
Triphenylphosphine

Radical Reactions and Oxidative Degradation Pathways

Interaction with Hydroxyl Radicals and Atmospheric Reactivity Modeling

Specific atmospheric reactivity modeling for this compound is not available. However, the atmospheric chemistry of similar furan derivatives has been studied. The reaction of furans with hydroxyl (•OH) radicals is a primary degradation pathway in the troposphere. whiterose.ac.uknih.gov These reactions can proceed via two main channels: •OH addition to the furan ring or H-atom abstraction from the alkyl substituents. whiterose.ac.uk For 2-methylfuran (B129897) and 2,5-dimethylfuran, the reaction with •OH radicals shows a negative temperature dependence, indicating that the addition pathway is dominant at lower temperatures. nih.govresearchgate.net The presence of the chloroalkyl group in this compound would likely influence the reaction kinetics and product distribution, but without specific studies, these effects remain unquantified.

Thermolytic Decomposition Mechanisms and Product Distribution

Experimental data on the thermolytic decomposition of this compound is absent from the current scientific literature. The thermal decomposition of furans is known to be highly dependent on the nature of their substituents. ugent.beresearchgate.net For furans with alkyl substituents, radical chemistry initiated by the homolytic cleavage of weak C-H bonds in the substituent is a dominant decomposition pathway. ugent.be In the case of this compound, the C-Cl bond would also be a potential site for initial cleavage under thermolytic conditions, leading to a complex mixture of radical intermediates and subsequent decomposition products. The high-temperature pyrolysis of furan itself is known to generate species like acetylene, ketene, carbon monoxide, and propyne. nih.govnrel.gov

Compound Decomposition Temperature Range Major Decomposition Products (Hypothesized)
This compoundNot DeterminedAlkenes, HCl, smaller furans, ring-opened products

Photochemical Transformations and Environmental Fate Studies

The photochemical transformations and environmental fate of this compound have not been specifically investigated. Generally, chlorinated organic compounds can undergo photolysis in the environment, with the C-Cl bond being susceptible to cleavage by UV radiation. nih.gov The furan ring itself can also participate in photochemical reactions. The environmental persistence and degradation pathways would be influenced by factors such as photolysis rates, bioavailability, and microbial degradation. tpsgc-pwgsc.gc.ca Chlorinated dioxins and furans are known for their persistence in the environment. nih.govosti.gov

Derivatization and Further Synthetic Elaborations

Preparation of Novel Furan-Based Heterocycles

While there are no specific examples of using this compound as a precursor for novel furan-based heterocycles, its structure suggests potential for such applications. The chlorine atom serves as a leaving group, which could be displaced by various nucleophiles to introduce new functional groups. These derivatized furans could then potentially undergo cyclization reactions to form more complex heterocyclic systems. For example, reaction with a dinucleophile could lead to the formation of a new ring fused to the furan or attached via the alkyl side chain.

Functional Group Interconversions and Chain Elongation Strategies

The chemical structure of this compound offers two primary sites for reactivity: the chloro-substituted alkyl side chain and the furan ring itself. Functional group interconversions and chain elongation would likely target the reactive C-Cl bond, while also considering the stability of the furan moiety.

Nucleophilic Substitution Reactions: The secondary chloro group on the propyl side chain is expected to be susceptible to nucleophilic substitution. This would allow for the introduction of a wide variety of functional groups. The reaction would likely proceed through an S_N1 or S_N2 mechanism, with the specific pathway influenced by the choice of nucleophile, solvent, and reaction conditions. The proximity of the bulky isopropyl group and the furan ring may sterically hinder the backside attack required for an S_N2 reaction, potentially favoring an S_N1 pathway involving a carbocation intermediate.

Potential nucleophiles could include:

Hydroxides: to form the corresponding alcohol.

Alkoxides: to generate ethers.

Cyanides: to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amines: to produce secondary or tertiary amines.

Table 1: Predicted Functional Group Interconversions via Nucleophilic Substitution

NucleophileReagent ExamplePredicted Product Functional Group
HydroxideSodium Hydroxide (NaOH)Alcohol (-OH)
AlkoxideSodium Methoxide (NaOCH₃)Ether (-OCH₃)
CyanideSodium Cyanide (NaCN)Nitrile (-CN)
AmineAmmonia (B1221849) (NH₃)Primary Amine (-NH₂)

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound could undergo an E2 elimination reaction to form an alkene. The regioselectivity of this elimination would be dictated by Zaitsev's rule, favoring the formation of the more substituted alkene.

Chain Elongation Strategies: The chloroalkane functionality provides a handle for carbon-carbon bond formation, enabling chain elongation.

Grignard Reagent Formation: Conversion of the chloroalkane to a Grignard reagent (by reaction with magnesium metal) would create a potent nucleophile. This organometallic intermediate could then react with various electrophiles, such as aldehydes, ketones, or esters, to extend the carbon chain.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed if the chloroalkane is first converted to a more suitable coupling partner (e.g., a boronic ester or a stannane). These methods offer a versatile approach to introducing aryl, vinyl, or other alkyl groups.

Oligomerization and Polymerization Behavior of Furan Derivatives

The polymerization of furan and its derivatives is a well-established field, though the specific behavior of this compound is undocumented. Generally, furan derivatives can be polymerized through several mechanisms, including cationic, anionic, and coordination polymerization.

The presence of the 5-methyl group and the substituted propyl group at the 2-position would significantly influence the polymerization behavior. The bulky side chain may sterically hinder the propagation of the polymer chain, potentially leading to the formation of low molecular weight oligomers rather than high polymers.

Cationic Polymerization: Furan rings are susceptible to electrophilic attack, making cationic polymerization a common method. Acid catalysts can initiate the polymerization by protonating the furan ring, generating a carbocation that can then react with another monomer unit. However, the furan ring is also prone to ring-opening under strongly acidic conditions, which can lead to undesirable side reactions and the formation of complex, cross-linked structures.

Coordination Polymerization: Catalyst-transfer polycondensation has been successfully used for the synthesis of polyfurans. This method can offer better control over the polymer structure, including regioregularity. For a monomer like this compound, this approach could potentially lead to more defined oligomeric or polymeric materials.

Challenges in Polymerization:

Steric Hindrance: The bulky 2-(1-chloro-2-methylpropyl) group is expected to be a major impediment to achieving high molecular weight polymers.

Side Reactions: The reactive chloro group could participate in side reactions during polymerization, leading to branching or cross-linking, depending on the reaction conditions.

Furan Ring Instability: The inherent sensitivity of the furan ring to acidic conditions and oxidation can complicate polymerization processes and affect the stability of the resulting material. Simple furan derivatives are known to be unstable in the presence of light and oxygen.

Table 2: Potential Oligomerization/Polymerization Approaches for Furan Derivatives

Polymerization MethodInitiator/Catalyst ExamplePotential Outcome for a Substituted Furan
Cationic PolymerizationLewis Acids (e.g., BF₃·OEt₂)Oligomers, potential for ring-opening and cross-linking
Coordination PolymerizationNickel Complexes (e.g., Ni(dppp)Cl₂)Controlled synthesis of oligofurans or low molecular weight polymers

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

No published studies were found that applied quantum chemical calculations to determine the electronic structure and energetics of 2-(1-Chloro-2-methylpropyl)-5-methylfuran.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity

There are no specific Density Functional Theory (DFT) studies available in the reviewed literature that detail the molecular properties (such as optimized geometry, electrostatic potential, or frontier molecular orbitals) or reactivity descriptors (like chemical hardness, electrophilicity index, or Fukui functions) for this compound.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

A search for conformational analyses of this compound using ab initio (such as Hartree-Fock or Møller-Plesset perturbation theory) or semi-empirical methods did not yield any specific results. Such studies would be necessary to identify the stable conformers and determine their relative energies.

Molecular Dynamics Simulations and Conformational Landscape Analysis

No literature is available on the use of molecular dynamics (MD) simulations to investigate the conformational landscape or dynamic behavior of this compound.

Dynamic Behavior of the Branched Alkyl Substituent

Without MD simulation data, an analysis of the rotational dynamics, torsional barriers, and preferred orientations of the 1-chloro-2-methylpropyl substituent relative to the furan (B31954) ring cannot be conducted.

Solvent Effects on Molecular Conformation and Reaction Dynamics

The influence of different solvents on the conformational preferences and potential reaction dynamics of this compound has not been investigated through computational methods, according to available public data.

Reaction Kinetic and Mechanistic Modeling

There are no published computational studies that model the reaction kinetics or elucidate the mechanisms of reactions involving this compound. Such research would be essential for understanding its stability, degradation pathways, or potential for chemical synthesis.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity or physical properties.

The first step in developing a QSRR/QSPR model is to generate a set of molecular descriptors that numerically represent the structural features of the molecules. For this compound and related compounds, these descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). digitaloceanspaces.com

Quantum-chemical descriptors: More sophisticated descriptors derived from quantum mechanical calculations.

Specific descriptors can be developed to capture the interactions between the furan ring and its side chains. nih.gov For instance, descriptors could quantify the steric bulk of the 1-chloro-2-methylpropyl group or the electron-donating effect of the methyl group.

Once a set of descriptors is generated for a series of furan derivatives, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a predictive model. digitaloceanspaces.commdpi.com This model establishes a correlation between the molecular descriptors and the observed reactivity, such as reaction rates or yields.

For example, a QSRR model could be developed to predict the rate of a specific chemical transformation for a range of substituted furans, including this compound. Such a model would take the calculated molecular descriptors as input and predict the reaction rate constant. These models are not only predictive but also provide insights into the structural features that are most influential in determining the reactivity of furan derivatives. nih.gov

Table 3: Example of Molecular Descriptors for a QSRR/QSPR Study

CompoundLogPMolar RefractivityHOMO Energy (eV)LUMO Energy (eV)
Furan1.3422.1-6.81.2
2-Methylfuran (B129897)1.8526.7-6.51.4
This compound4.2 (Estimated)50.3 (Estimated)-6.3 (Estimated)1.0 (Estimated)

This interactive table provides examples of molecular descriptors that could be used in a QSRR/QSPR study. The values for the title compound are hypothetical estimations.

Advanced Characterization Methodologies for Mechanistic Elucidation

Spectroscopic Techniques for In-Situ Reaction Monitoring

In-situ, or real-time, monitoring provides a dynamic view of a chemical reaction as it progresses, capturing data on the concentration of reactants, intermediates, and products without the need for sampling and quenching, which can alter the chemical composition. americanpharmaceuticalreview.com

Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy

Time-resolved NMR spectroscopy is a powerful, non-invasive technique for obtaining detailed structural and quantitative information about species in a reaction mixture over time. nih.gov By acquiring a series of spectra at rapid intervals, it is possible to track the disappearance of starting materials and the appearance of products, and in favorable cases, to identify and quantify short-lived intermediates.

For a hypothetical nucleophilic substitution reaction of 2-(1-Chloro-2-methylpropyl)-5-methylfuran with a nucleophile (e.g., sodium methoxide), time-resolved ¹H NMR could monitor the reaction progress. Key spectral changes would include the downfield shift of the proton alpha to the chlorine atom upon substitution and changes in the signals of the methyl groups on the propyl side chain. Kinetic data can be extracted by integrating these signals over the course of the reaction.

Hypothetical ¹H NMR Data for the Methoxylation of this compound

CompoundProtonChemical Shift (δ, ppm) - Start of Reaction (t=0)Chemical Shift (δ, ppm) - End of Reaction (t=final)
Reactant H on Cα (CHCl)4.520
Furan (B31954) H6.10, 5.956.10, 5.95 (diminishing)
Furan-CH₃2.282.28 (diminishing)
Product H on Cα (CHOCH₃)4.154.15
OCH₃03.30
Furan H06.12, 5.98
Furan-CH₃02.29

This interactive table illustrates the expected changes in proton NMR signals during a hypothetical substitution reaction. The data is representative and serves to explain the application of the technique.

Vibrational Spectroscopies (IR, Raman) for Transient Species Identification

In-situ Infrared (IR) and Raman spectroscopies are complementary techniques that monitor changes in the vibrational modes of molecules, making them ideal for tracking the transformation of functional groups during a reaction. patsnap.com Fiber-optic probes allow these techniques to be applied directly within a reaction vessel under a wide range of conditions. irdg.org

In a reaction involving the C-Cl bond of this compound, such as an elimination or substitution, IR and Raman spectroscopy would be highly effective. The disappearance of the characteristic C-Cl stretching vibration (typically 650-850 cm⁻¹) would signal the consumption of the starting material. americanpharmaceuticalreview.com Concurrently, the appearance of new bands, such as a C=C stretch (around 1650 cm⁻¹) in an elimination product or a C-O stretch (around 1050-1150 cm⁻¹) in a substitution product with an oxygen nucleophile, would indicate product formation. The high temporal resolution of these techniques is particularly advantageous for identifying transient species that may not be detectable by slower methods like NMR.

Hypothetical Vibrational Frequencies for Monitoring Reactions

Vibrational ModeReactant (cm⁻¹)Product (cm⁻¹)Technique
C-Cl Stretch~750AbsentIR, Raman
Furan Ring Modes~1580, ~1490~1585, ~1495Raman
C-O Stretch (Ether)Absent~1100IR

This table presents hypothetical key vibrational bands that would be monitored to follow the conversion of the reactant to a substitution product. Such data allows for real-time kinetic analysis.

Mass Spectrometric Approaches for Reaction Pathway Intermediates

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even at very low concentrations. nih.govresearchgate.net By ionizing molecules from a reaction mixture, MS provides mass-to-charge ratio (m/z) information that can reveal the elemental composition and structure of transient species.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. rsc.org When monitoring a reaction of this compound, aliquots can be periodically sampled and analyzed by HRMS (often coupled with a separation technique like liquid chromatography, LC-HRMS). This approach is invaluable for identifying unexpected products or intermediates. For example, in a potential S_N1-type reaction, HRMS could be used to detect the presence of the corresponding carbocation intermediate, provided it has sufficient stability to be observed.

Hypothetical HRMS Data for Reaction Intermediates and Products

SpeciesFormulaCalculated Exact Mass (m/z)
Reactant (M)C₁₀H₁₅ClO186.0811
Carbocation Intermediate ([M-Cl]⁺)C₁₀H₁₅O⁺151.1123
Methoxylated Product (M')C₁₁H₁₈O₂182.1307

This interactive table shows how HRMS can distinguish between different species in a reaction mixture based on their precise mass, confirming their elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by isolating an ion of a specific m/z (the parent ion) and inducing it to fragment. The resulting fragment ions (daughter ions) produce a characteristic pattern that serves as a structural fingerprint. rsc.org For this compound, the molecular ion (m/z 186/188, showing the characteristic 3:1 isotopic pattern for chlorine) can be subjected to MS/MS analysis. The fragmentation pattern would likely involve characteristic losses, such as the loss of a chlorine radical (Cl•), the cleavage of the isobutyl group, or fragmentation of the furan ring. This analysis is crucial for confirming the structure of the starting material and for identifying the structure of unknown reaction products or intermediates by comparing their fragmentation patterns.

Plausible MS/MS Fragmentation Pathway for C₁₀H₁₅ClO⁺

Parent Ion (m/z)Daughter Ion (m/z)Proposed Neutral LossFragment Structure
186.1151.1Cl•[Furan-CH(CH(CH₃)₂)]⁺
186.1129.1C₄H₉• (isobutyl)[Furan-CHCl]⁺
151.195.1C₄H₈ (isobutene)[Furan-CH₂]⁺
95.167.0CO[C₄H₅O]⁺

This table outlines a hypothetical fragmentation pathway for the parent compound, demonstrating how MS/MS can be used to deduce structural motifs by analyzing daughter ions.

X-ray Crystallography for Elucidating Stereochemical Information in Crystalline Analogues

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided it can be obtained as a suitable single crystal. nih.gov Since this compound is likely a liquid or low-melting solid at room temperature, this technique would be applied to a stable, crystalline derivative.

For instance, if the chlorine atom is substituted by a nucleophile that results in a solid, crystalline product (e.g., a derivative containing an aromatic ring or a functional group capable of strong intermolecular interactions), its structure can be determined. The analysis would provide precise bond lengths, bond angles, and torsional angles. Crucially, if the reaction creates or modifies a stereocenter, such as the carbon atom bearing the chloro group, X-ray crystallography of the product can unambiguously establish its relative and absolute configuration. This information is vital for understanding the stereochemical course of the reaction (e.g., inversion of configuration in an S_N2 reaction or racemization in an S_N1 reaction). libretexts.org

Hypothetical Crystallographic Data for a Crystalline Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)10.21
c (Å)15.63
α, β, γ (°)90, 90, 90
R-factor0.045
Absolute Configuration at CαS

This table provides an example of the type of data obtained from an X-ray diffraction experiment on a suitable crystalline analogue, which would definitively confirm its stereochemistry.

Chromatographic Techniques for Separation and Purity Assessment in Mechanistic Studies

In the elucidation of reaction mechanisms involving this compound, chromatographic techniques are indispensable for the separation of reactants, intermediates, and products, as well as for the assessment of their purity. The choice of a specific chromatographic method is dictated by the physicochemical properties of the analytes, such as volatility, polarity, and thermal stability. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For a molecule like this compound, which possesses a moderate polarity due to the furan ring and the chloroalkane substituent, reversed-phase HPLC is a suitable approach.

Methodology: A typical HPLC method for the analysis of substituted furan derivatives involves a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govsigmaaldrich.com A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of complex mixtures. Detection is often performed using a diode-array detector (DAD), which can provide spectral information to aid in peak identification and purity assessment. nih.gov

Illustrative HPLC Separation Data:

CompoundRetention Time (min)Peak Area (%)Purity (%)
5-Methyl-2-furaldehyde3.55>99
This compound8.290>98
2-Methyl-5-(2-methylallyl)furan6.15>99

This data is illustrative and based on typical separations of furan derivatives.

Gas Chromatography (GC)

For volatile and thermally stable compounds such as many furan derivatives, gas chromatography is a powerful separation technique offering high resolution and sensitivity. researchgate.netmdpi.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

Methodology: The separation in GC is achieved by partitioning the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a capillary column. For substituted furans, a non-polar or medium-polarity column, such as one with a poly(dimethyl siloxane) phase (e.g., Equity-1) or a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., HP-5MS), is often effective. mdpi.comdtu.dk The oven temperature is programmed to increase during the analysis to facilitate the elution of compounds with different boiling points.

Illustrative GC-MS Purity Analysis:

The following table presents hypothetical data from a GC-MS analysis aimed at assessing the purity of a synthesized batch of this compound.

Peak No.Retention Time (min)Compound IdentityRelative Abundance (%)
14.82,5-Dimethylfuran0.5
27.2This compound98.5
38.5Isomeric Byproduct1.0

This data is hypothetical and intended to illustrate the application of GC-MS for purity assessment of halogenated furan derivatives.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. ualberta.calibretexts.org

Methodology: In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. sabanciuniv.edu The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. miamioh.edu For compounds like this compound, a mobile phase of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely provide good separation on a silica gel plate. sabanciuniv.edu Visualization can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent. miamioh.edu

Illustrative TLC Data for Reaction Monitoring:

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The table below shows hypothetical Rf values for monitoring the conversion of a starting material to this compound.

CompoundRf Value (Hexane:Ethyl Acetate 4:1)
5-Methyl-2-furfuryl alcohol0.25
This compound0.60

This data is illustrative. The Rf values are dependent on the specific TLC conditions. A pure compound should ideally give a single spot on the TLC plate. ualberta.ca

Strategic Applications in Non Biological Chemical Sciences

Role as Specialty Reagents and Building Blocks in Complex Organic Synthesis

As a functionalized heterocyclic compound, 2-(1-Chloro-2-methylpropyl)-5-methylfuran serves as a versatile building block. The presence of the chloro group provides a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of more complex molecular frameworks. The furan (B31954) moiety itself can participate in various cycloaddition reactions, further expanding its synthetic potential.

Precursors for Advanced Polymer Materials and Monomers

While direct polymerization of this compound is not a primary application, its derivatives hold significant potential in polymer science. The furan core is a well-established bio-based building block for polymers. For instance, 2,5-furandicarboxylic acid (FDCA), derived from the oxidation of furan-based platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF), is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a promising bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). nih.govresearchgate.netresearchgate.netnih.gov

Theoretically, the chloroalkyl side chain of this compound could be chemically modified to introduce polymerizable groups. For example, dehydrochlorination could yield an alkene, creating a novel furan-containing diene monomer suitable for acyclic diene metathesis (ADMET) polymerization, a powerful technique for synthesizing fully bio-based polymers. nih.gov This approach would allow for the creation of advanced polymers with tailored properties, such as thermal stability and hydrophobicity, leveraging the rigid furan ring structure. nih.gov

Synthons for Catalyst Ligands and Coordination Complexes

The furan ring and its potential derivatives can act as ligands in coordination chemistry. Although not as common as phosphine (B1218219) or amine-based ligands, the oxygen atom in the furan ring can coordinate to metal centers. More effectively, the core structure can be functionalized to create multidentate ligands.

By replacing the chlorine atom in this compound with a coordinating group, such as an imidazole (B134444) or pyridine (B92270) moiety, novel bidentate ligands can be synthesized. Such ligands, which link a furan ring to another N-heterocycle, could be used to form stable coordination complexes with transition metals like titanium. nih.gov These complexes are of interest in catalysis, where the electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metal center in various organic transformations.

Contributions to Environmental Chemistry Studies

Furan derivatives are released into the atmosphere from sources like biomass burning and industrial processes. acs.orgacs.org Understanding their atmospheric fate is crucial for assessing air quality.

Modeling Atmospheric Degradation Pathways of Furan Derivatives

The atmospheric lifetime and degradation of furan derivatives are primarily governed by their reactions with oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). acs.orgcopernicus.orgresearchgate.net For this compound, several degradation pathways can be postulated based on studies of similar alkylfurans. copernicus.orguclm.esresearchgate.net

OH Radical Addition : During the daytime, the dominant degradation pathway is the addition of an OH radical to the furan ring, specifically at the C2 or C5 positions. acs.orgresearchgate.net This forms a chemically activated adduct that can undergo ring-opening to produce unsaturated dicarbonyl compounds. copernicus.orgresearchgate.net

H-Atom Abstraction : The OH radical or Cl atoms can abstract a hydrogen atom from the alkyl side-chains. copernicus.orgresearchgate.net In the case of this compound, abstraction from the methyl group or the propyl chain is possible, leading to the formation of various oxidized products, including furaldehydes or furanones. copernicus.orguclm.es

Reaction with Cl Atoms : In marine or coastal areas with higher concentrations of Cl atoms, reaction with this radical can be a significant degradation route. researchgate.net This can proceed via addition to the ring or H-atom abstraction, leading to the formation of chlorinated products like chloro-furanones. researchgate.net

The interplay of these pathways determines the atmospheric lifetime of the compound and contributes to the formation of secondary organic aerosols (SOA) and ozone. acs.org

Table 1: Postulated Atmospheric Degradation Reactions of this compound

OxidantReaction TypeProbable Primary Products
OH Radical Addition to Furan RingRing-opened unsaturated dicarbonyls
H-atom AbstractionOxidized furan derivatives (e.g., aldehydes, ketones)
NO₃ Radical Addition to Furan RingNitrated organic compounds, hydroxy-methylfuranones
Cl Atom Addition to Furan RingChlorinated furanones
H-atom AbstractionFuraldehydes, other oxidized derivatives

Development of Analytical Methods for Environmental Monitoring (excluding specific compound identification)

Accurate monitoring of volatile organic compounds like furan derivatives in environmental matrices requires sensitive analytical methods. The standard technique for analyzing furans in air, water, and soil samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS). epa.govresearchgate.net

To overcome challenges with low concentrations and complex matrices, sample preparation and preconcentration techniques are essential. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free method for extracting furans from samples. researchgate.netnih.gov In this technique, a fused-silica fiber coated with an appropriate sorbent (e.g., CAR/PDMS) is exposed to the headspace above the sample, where it adsorbs volatile analytes. nih.gov The fiber is then thermally desorbed in the GC inlet for analysis. This method provides excellent sensitivity, with limits of detection often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govacs.orgnih.gov Isotope dilution, using deuterated internal standards like d₄-furan, is often employed to ensure accurate quantification. researchgate.neteuropa.eu

Development of Novel Functional Materials (e.g., optical materials, chemosensors)

The furan ring is an electron-rich aromatic system, making it a valuable component in the design of functional organic materials. Furan-based compounds have been investigated for applications in organic electronics, such as organic photovoltaics (OPVs). researchgate.net The unique electronic and structural properties of the furan moiety, including its rigidity and potential for π–π stacking, make it an attractive alternative to more common thiophene-based systems. researchgate.net

By incorporating this compound or its derivatives into larger conjugated systems, it is possible to develop novel materials with specific optical or electronic properties. The chloroalkyl group offers a convenient handle for post-synthetic modification, allowing for the attachment of other functional groups to tune the material's characteristics. This could lead to the development of new chemosensors, where binding of an analyte to a receptor unit attached via the side-chain could induce a change in the fluorescence or absorption spectrum of the furan-containing core.

Despite a comprehensive search for scientific literature, no information was found regarding the strategic applications of the chemical compound "this compound" in the specified areas of non-biological chemical sciences. Specifically, there is no available research detailing its incorporation into polymer backbones for modifying material properties or its use in the design of molecular switches and responsive systems.

The search for detailed research findings, including data on polymer properties or the design and function of molecular switches involving this specific furan derivative, yielded no relevant results. It appears that the applications of "this compound" in these particular fields are not documented in publicly accessible scientific literature.

Therefore, this article cannot be generated as requested due to the lack of available information on the specified topics for this particular chemical compound.

Q & A

Basic: What are the recommended safety protocols for handling 2-(1-Chloro-2-methylpropyl)-5-methylfuran in laboratory settings?

Methodological Answer:

  • Handling Precautions: Avoid open flames and static discharge due to flammability risks. Use explosion-proof equipment and ensure proper ventilation .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for manipulations involving volatile fractions .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Separate from oxidizers and strong bases .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Nucleophilic Substitution: React 5-methylfuran derivatives with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC .
  • Catalytic Hydrogenation: Reduce precursor ketones or aldehydes using Pd/C or Raney Ni under controlled H₂ pressure (2–3 atm) .
Method Key Parameters Yield Optimization
Nucleophilic SubstitutionAnhydrous solvent (e.g., DCM), 0–5°C, 12 hrUse excess alkylating agent (1.5 eq)
Catalytic HydrogenationEthanol solvent, 50°C, 6 hrPre-purify starting material

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during characterization?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR peaks (e.g., ¹H, ¹³C, DEPT-135) with HSQC/HMBC for structural confirmation. Compare experimental IR stretches (e.g., C-Cl at 550–650 cm⁻¹) with computational predictions using Gaussian or ORCA .
  • Crystallography: If crystalline, obtain X-ray diffraction data to resolve ambiguous stereochemistry .

Advanced: What computational approaches predict the reactivity of this compound under varying conditions?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) basis sets to model electrophilic substitution sites. Analyze frontier molecular orbitals (HOMO/LUMO) for kinetic stability .
  • Molecular Dynamics (MD): Simulate degradation pathways in aqueous environments (e.g., hydrolysis rates at pH 7–9) using GROMACS .

Basic: Which analytical techniques effectively quantify impurities in this compound?

Methodological Answer:

  • HPLC-PDA: Use a C18 column with acetonitrile/water (70:30) mobile phase. Detect impurities at λ = 254 nm .
  • GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Identify chlorinated byproducts via NIST library matching .

Advanced: How to design SAR studies for this compound derivatives?

Methodological Answer:

  • Structural Modifications: Synthesize analogs with varying substituents (e.g., fluoro, methylthio) at the furan ring. Assess antimicrobial activity via microbroth dilution (MIC against E. coli and S. aureus) .
  • Docking Studies: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) .

Basic: How to ensure chemical stability during long-term storage?

Methodological Answer:

  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical degradation .
  • Temperature Control: Maintain storage at –20°C for >6 months. Periodically test purity via NMR .

Advanced: What strategies investigate environmental degradation pathways?

Methodological Answer:

  • Photolysis Studies: Expose to UV light (λ = 300 nm) in aqueous solutions. Monitor chloride release via ion chromatography .
  • Biodegradation Assays: Use OECD 301F (manometric respirometry) with activated sludge. Analyze metabolites via LC-QTOF-MS .

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